Pyrido[2,3-d]pyriMidin-7(8H)-one, 8-cyclopentyl-5-Methyl-2-[[5-(1-piperazinyl)-2-pyridinyl]aMino]- - 571190-22-2

Pyrido[2,3-d]pyriMidin-7(8H)-one, 8-cyclopentyl-5-Methyl-2-[[5-(1-piperazinyl)-2-pyridinyl]aMino]-

Catalog Number: EVT-3281956
CAS Number: 571190-22-2
Molecular Formula: C22H27N7O
Molecular Weight: 405.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Palbociclib is a small molecule inhibitor of cyclin-dependent kinases (CDKs) 4 and 6. [, , , ] These kinases play a crucial role in the cell cycle, particularly in the transition from the G1 phase to the S phase. [, ] Palbociclib exhibits selectivity for CDK4/6 over other CDKs, making it a valuable tool for studying cell cycle regulation. [, ] It is also being investigated for its potential therapeutic applications in cancer treatment due to its ability to inhibit tumor cell proliferation by inducing cell cycle arrest. [, , , ]

Synthesis Analysis

Several synthetic routes for Palbociclib have been described in the literature. One common approach involves a multi-step synthesis starting from thiouracil. [] Key steps include methylation, nucleophilic substitution, bromination, Heck reaction, ring closure, oxidation, and final condensation reactions. [, , ] Alternative synthetic strategies utilize different starting materials and reaction sequences, aiming to optimize yield, cost-effectiveness, and environmental impact. [, ]

Molecular Structure Analysis

Palbociclib comprises a pyrido[2,3-d]pyrimidin-7(8H)-one core structure with various substituents. [, , , , , , , , ] The cyclopentyl group at position 8 and the methyl group at position 5 are key structural features. [, ] A piperazinyl-pyridinyl amino group at position 2 contributes to the molecule's interactions with the target kinases. [, ] The spatial arrangement of these groups is crucial for Palbociclib's binding affinity and selectivity. [, ]

Mechanism of Action

Palbociclib exerts its biological effects by selectively inhibiting CDK4/6. [, , ] These kinases regulate cell cycle progression by phosphorylating the retinoblastoma protein (Rb). [, , ] By inhibiting CDK4/6, Palbociclib prevents Rb phosphorylation, leading to cell cycle arrest in the G1 phase. [, , ] This mechanism of action makes Palbociclib a promising candidate for treating cancers driven by dysregulation of the CDK4/6-Rb pathway. [, , , ]

Physical and Chemical Properties Analysis

Palbociclib exists in various solid forms, including different polymorphic forms and salts. [, , , , , ] These forms exhibit distinct physicochemical properties, such as solubility, stability, and particle size. [, , , , , ] Researchers have characterized these properties using techniques like X-ray powder diffraction, thermal analysis, and dissolution studies. [, , ] Understanding these properties is crucial for optimizing pharmaceutical formulations and ensuring drug product performance. [, , , , , , ]

Applications
  • Cell Cycle Research: Palbociclib's selectivity for CDK4/6 makes it a powerful tool for dissecting the roles of these kinases in cell cycle regulation and investigating the consequences of CDK4/6 inhibition in various cellular processes. [, ]
  • Cancer Research: Palbociclib is used to study the CDK4/6-Rb pathway in different cancer types, identify potential biomarkers of response to CDK4/6 inhibitors, and develop novel therapeutic strategies that combine Palbociclib with other anticancer agents. [, , , ]
  • Drug Discovery: Palbociclib's success as a CDK4/6 inhibitor has spurred further research efforts to develop novel CDK inhibitors with improved potency, selectivity, and pharmacological properties. []
  • Imaging Studies: Researchers have explored the use of radiolabeled Palbociclib analogs for tumor imaging, aiming to visualize CDK4/6 expression in vivo and monitor treatment response. [, ]
Future Directions
  • Optimization of Existing Therapies: Future research could focus on optimizing Palbociclib-based therapies, such as identifying optimal drug combinations, developing novel drug delivery systems to improve efficacy and reduce toxicity, and personalizing treatment based on patient-specific factors. [, ]
  • Understanding Mechanisms of Resistance: Further studies are needed to elucidate the mechanisms of resistance to CDK4/6 inhibitors and develop strategies to overcome resistance, potentially by targeting alternative pathways or identifying novel drug combinations. [, ]

6-Bromo-8-cyclopentyl-5-methyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one

  • Compound Description: This compound is a key intermediate in the synthesis of Palbociclib. []
  • Relevance: This compound shares the core tricyclic ring system (pyrido[2,3-d]pyrimidin-7(8H)-one) with Palbociclib and retains the 8-cyclopentyl and 5-methyl substituents. The key difference is the presence of a 6-bromo and 2-(methylsulfinyl) group instead of the 6-acetyl and 2-[[5-(1-piperazinyl)-2-pyridinyl]amino] substituents found in Palbociclib.

6-Acetyl-8-cyclopentyl-5-methyl-2-{[3-(piperazin-1-yl)pyridin-2yl]amino}pyrido [2,3-d]pyrimidin-7(8H)-one

  • Compound Description: This compound is identified as a process-related impurity of Palbociclib. []
  • Relevance: This compound is structurally very similar to Palbociclib, with the only difference being the attachment point of the piperazinyl-pyridinyl substituent to the core structure. In this compound, the linkage is at the 3-position of the pyridine ring, whereas in Palbociclib, it is at the 5-position.

6-Acetyl-8-cyclopentyl-5-methyl-2-{[5-(4-t-butyloxycarbonyl-)-(piperazin-1-yl)pyridin-2yl]amino}pyrido [2,3-d]pyrimidin-7(8H)-one

  • Compound Description: This compound is another process-related impurity of Palbociclib. []
  • Relevance: This compound is also very similar to Palbociclib. The key difference is the presence of a t-butyloxycarbonyl protecting group on the piperazine nitrogen of the 5-(piperazin-1-yl)pyridin-2yl substituent. This suggests it might be a synthetic precursor or byproduct in Palbociclib synthesis.

8-Cyclopentyl-5-methyl-2-((5-(piperazin-1-yl) pyridin-2-yl) amino)pyrido[2,3-d]pyrimidin-7(8H)-one

  • Compound Description: This compound is identified as a related substance of Palbociclib. []
  • Relevance: This compound is structurally similar to Palbociclib, lacking only the 6-acetyl group present in Palbociclib. This close structural similarity suggests it could be a potential degradation product or synthetic precursor to Palbociclib.

8-Cyclopentyl-5-methyl-2-((5-(piperazin-1-yl)pyridine-2-yl)amino)-6-vinylpyrido[2,3-d]pyrimidin-7(8H)-one

  • Compound Description: This compound is also identified as a related substance of Palbociclib. []
  • Relevance: This compound is structurally similar to Palbociclib, with the main difference being the presence of a 6-vinyl group instead of the 6-acetyl group in Palbociclib. This suggests it could be a potential byproduct in Palbociclib synthesis.

tert-Butyl 4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl) amino) pyridin-3-yl) piperazi-ne-1-earboxylate

  • Compound Description: This compound is identified as a related substance of Palbociclib. []
  • Relevance: This compound is structurally similar to Palbociclib, with the only difference being the presence of a tert-butyloxycarbonyl protecting group on the piperazine nitrogen. This suggests it might be a synthetic precursor or byproduct in Palbociclib synthesis.

8-Cyclopentyl-6-iodo-5-methyl-2-(4-piperazin-1-yl-phenylamino)-8H-pyrido[2,3-d]-pyrimidin-7-one (CKIA)

  • Compound Description: This compound is a radiolabeled small molecule CDK4 inhibitor being investigated for potential use in tumor imaging. [, ]

8-Cyclopentyl-6-iodo-5-methyl-2-(5-(piperazin-1-yl)-pyridin-2-yl-amino)-8H-pyrido[2,3-d]pyrimidin-7-one (CKIB)

  • Compound Description: This compound is another radiolabeled small molecule CDK4 inhibitor investigated for potential use in tumor imaging. [, ]
  • Relevance: This compound is structurally very similar to CKIA and Palbociclib. It retains the core tricyclic ring system, 8-cyclopentyl, 5-methyl, and 6-iodo substituents from CKIA but replaces the 2-(4-piperazin-1-yl-phenylamino) group with the 2-[[5-(1-piperazinyl)-2-pyridinyl]amino] substituent found in Palbociclib. This substitution may influence its binding affinity to CDK4 and its overall properties as a tumor imaging agent compared to CKIA. ,

6-Acetyl-8-cyclopentyl-5-methyl-2-((5-(piperidin-4-yl)pyridin-2-yl) amino)pyridino[2,3-d]pyrimidin-7(8H)-one

  • Compound Description: This compound is a cyclin-dependent kinase inhibitor (CDK&6) with documented good chemical stability and crystal form stability. []
  • Relevance: This compound shares a high degree of structural similarity with Palbociclib. The core tricyclic ring system, 6-acetyl, 8-cyclopentyl, and 5-methyl substituents are identical. The primary difference lies in the replacement of the piperazine ring in the 2-[[5-(1-piperazinyl)-2-pyridinyl]amino] substituent of Palbociclib with a piperidine ring. This structural modification may contribute to the improved stability observed for this compound.

Properties

CAS Number

571190-22-2

Product Name

Pyrido[2,3-d]pyriMidin-7(8H)-one, 8-cyclopentyl-5-Methyl-2-[[5-(1-piperazinyl)-2-pyridinyl]aMino]-

IUPAC Name

8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C22H27N7O

Molecular Weight

405.5 g/mol

InChI

InChI=1S/C22H27N7O/c1-15-12-20(30)29(16-4-2-3-5-16)21-18(15)14-25-22(27-21)26-19-7-6-17(13-24-19)28-10-8-23-9-11-28/h6-7,12-14,16,23H,2-5,8-11H2,1H3,(H,24,25,26,27)

InChI Key

HOXDMBXWILKORE-UHFFFAOYSA-N

SMILES

CC1=CC(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5

Canonical SMILES

CC1=CC(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.